molecular formula C23H19ClN2O3 B11135014 5-[(3-chlorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol

5-[(3-chlorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol

Cat. No.: B11135014
M. Wt: 406.9 g/mol
InChI Key: DDIMIOYMRNEKPO-UHFFFAOYSA-N
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Description

5-[(3-chlorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol is a synthetic organic compound characterized by its complex structure, which includes a chlorobenzyl group, a methoxyphenyl group, and a pyrazolyl group

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

5-[(3-chlorophenyl)methoxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C23H19ClN2O3/c1-28-18-7-5-16(6-8-18)21-13-25-26-23(21)20-10-9-19(12-22(20)27)29-14-15-3-2-4-17(24)11-15/h2-13,27H,14H2,1H3,(H,25,26)

InChI Key

DDIMIOYMRNEKPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC(=CC=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-chlorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the pyrazole intermediate.

    Introduction of the chlorobenzyl group: This can be done via an etherification reaction, where the chlorobenzyl alcohol reacts with the phenolic hydroxyl group of the intermediate compound in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-[(3-chlorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential pharmacological properties could be investigated for therapeutic applications such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In materials science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features might impart desirable characteristics like thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which 5-[(3-chlorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde
  • 3-[(4-chlorobenzyl)oxy]phenylbutanoic acid

Comparison

Compared to similar compounds, 5-[(3-chlorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol is unique due to the presence of both a pyrazolyl and a methoxyphenyl group. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

The compound 5-[(3-chlorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The structure of 5-[(3-chlorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol can be described as follows:

  • Core Structure : Pyrazole ring substituted with various functional groups.
  • Functional Groups :
    • Chlorobenzyl ether
    • Methoxyphenyl substituent

Biological Activity Overview

Recent studies have highlighted several biological activities associated with pyrazole derivatives, including:

  • Antitumor Activity : Pyrazole derivatives exhibit significant inhibitory activity against various cancer cell lines, including those expressing BRAF(V600E) and EGFR mutations . The presence of specific substituents on the pyrazole ring enhances their antitumor efficacy.
  • Anti-inflammatory Effects : Compounds with pyrazole moieties have shown promising anti-inflammatory properties, likely due to their ability to inhibit pro-inflammatory pathways .
  • Antimicrobial Activity : Some pyrazole derivatives have demonstrated effective antimicrobial activity against a range of pathogens, indicating their potential as therapeutic agents in infectious diseases .

Structure-Activity Relationships (SAR)

The biological activity of 5-[(3-chlorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol can be influenced by modifications to its structure. Key findings from SAR studies include:

SubstituentEffect on Activity
Chlorobenzyl groupEnhances lipophilicity and cellular uptake
Methoxy groupIncreases anti-inflammatory potency
Hydroxyl groupsContribute to hydrogen bonding interactions

Case Studies

  • Antitumor Activity :
    • A study evaluated the efficacy of various pyrazole derivatives against melanoma cells. The results indicated that compounds similar to 5-[(3-chlorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol inhibited cell proliferation with IC50 values in the low micromolar range .
  • Anti-inflammatory Effects :
    • Research demonstrated that specific pyrazole derivatives could reduce inflammatory markers in animal models of arthritis. The mechanism was attributed to the inhibition of NF-kB signaling pathways .
  • Antimicrobial Properties :
    • A series of studies reported that derivatives with methoxy and chlorobenzyl substituents exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL .

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